molecular formula C7H6ClN3 B12517178 2-Chloro-4-(methylamino)nicotinonitrile CAS No. 676601-68-6

2-Chloro-4-(methylamino)nicotinonitrile

Katalognummer: B12517178
CAS-Nummer: 676601-68-6
Molekulargewicht: 167.59 g/mol
InChI-Schlüssel: KVEWZFUOTWMHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a methylamino group attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-(methylamino)nicotinonitrile typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process is designed to be simple, convenient, and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methylamino)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methylamino)nicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methylamino)nicotinonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-methylaminopyridine-3-nitrile
  • 3-Pyridinecarbonitrile, 2-chloro-4-(methylamino)-

Uniqueness

2-Chloro-4-(methylamino)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals .

Eigenschaften

CAS-Nummer

676601-68-6

Molekularformel

C7H6ClN3

Molekulargewicht

167.59 g/mol

IUPAC-Name

2-chloro-4-(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-10-6-2-3-11-7(8)5(6)4-9/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

KVEWZFUOTWMHQC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=NC=C1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.